molecular formula C16H16O7 B2850955 barceloneic acid A CAS No. 167875-40-3

barceloneic acid A

Cat. No.: B2850955
CAS No.: 167875-40-3
M. Wt: 320.297
InChI Key: ULPVIBVOKQAXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Barceloneic acid A has several scientific research applications:

Mechanism of Action

Barceloneic acid A is known to inhibit farnesyl transferase, an enzyme involved in the post-translational modification of proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barceloneic acid A involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the desired product .

Industrial Production Methods

Most of the production is carried out in research laboratories using small-scale synthetic methods .

Chemical Reactions Analysis

Types of Reactions

Barceloneic acid A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the carboxylic acid group can yield alcohols .

Comparison with Similar Compounds

Similar Compounds

  • Barceloneic acid B
  • Barceloneic acid C
  • Barceloneic lactone B
  • 5’-Hydroxychlorflavonin

Uniqueness

Barceloneic acid A is unique due to its specific inhibitory effect on farnesyl transferase. While other similar compounds may also inhibit this enzyme, this compound has a distinct structure that contributes to its specific biological activity. For example, barceloneic acid B and C have similar core structures but differ in their functional groups, which can affect their biological activity and potency .

Properties

IUPAC Name

2-hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methoxyphenoxy]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O7/c1-8-3-11(18)14(16(20)21)13(4-8)23-15-9(7-17)5-10(22-2)6-12(15)19/h3-6,17-19H,7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPVIBVOKQAXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC2=C(C=C(C=C2O)OC)CO)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045458
Record name Barceloneic acid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.